Spectroscopic Fingerprint: FT-IR Vibrational Frequency Comparison Between DAMC and Unsubstituted Aminothiophene
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate (DAMC) exhibits a distinctive FT-IR spectral fingerprint that differs quantitatively from that of unsubstituted 2-aminothiophene. Specifically, DAMC displays an N–H stretching vibration at 3415 cm⁻¹ and C=O ester stretching at 1689 cm⁻¹ [1]. In contrast, unsubstituted 2-aminothiophene lacks the ester carbonyl absorption and exhibits N–H stretching at a different frequency (typically 3450–3480 cm⁻¹ due to reduced hydrogen bonding with adjacent ester groups). The presence of the 1689 cm⁻¹ carbonyl band in DAMC provides a quantifiable spectroscopic marker that is absent in non-esterified aminothiophenes.
| Evidence Dimension | FT-IR vibrational frequency (N–H stretch; C=O stretch) |
|---|---|
| Target Compound Data | 3415 cm⁻¹ (N–H stretch); 1689 cm⁻¹ (C=O stretch) |
| Comparator Or Baseline | 2-Aminothiophene (unsubstituted): N–H stretch ~3450–3480 cm⁻¹; no C=O ester band |
| Quantified Difference | Δ ~35–65 cm⁻¹ for N–H; presence vs. absence of C=O ester band |
| Conditions | FT-IR spectroscopy; DAMC measured as synthesized crystalline solid [1] |
Why This Matters
The quantifiable spectroscopic differences enable unambiguous identity verification for quality control during procurement and ensure correct compound is used in synthetic workflows.
- [1] Kumar, R. et al. (2021). Synthesis, computational, spectroscopic, hirshfeld surface, electronic state and molecular docking studies on diethyl-5-amino-3-methylthiophene-2,4-dicarboxylate. Chemical Physics Letters, 784, 139103. View Source
